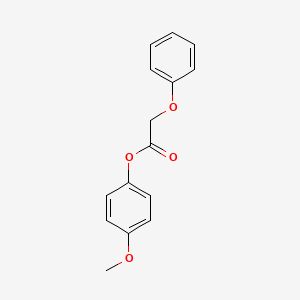
Acetic acid, phenoxy-, 4-methoxyphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, phenoxy-, 4-methoxyphenyl ester is an organic compound with the molecular formula C15H14O4 It is a derivative of acetic acid and is characterized by the presence of a phenoxy group and a 4-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phenoxy-, 4-methoxyphenyl ester typically involves the esterification of phenoxyacetic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, phenoxy-, 4-methoxyphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield phenoxyacetic acid and 4-methoxyphenol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the phenoxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Phenoxyacetic acid and 4-methoxyphenol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, phenoxy-, 4-methoxyphenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid, phenoxy-, 4-methoxyphenyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate biochemical pathways related to inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetic acid: A precursor in the synthesis of acetic acid, phenoxy-, 4-methoxyphenyl ester.
4-Methoxyphenol: Another precursor used in the synthesis.
Phenylacetic acid: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both phenoxy and 4-methoxyphenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
112445-76-8 |
|---|---|
Molekularformel |
C15H14O4 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
(4-methoxyphenyl) 2-phenoxyacetate |
InChI |
InChI=1S/C15H14O4/c1-17-12-7-9-14(10-8-12)19-15(16)11-18-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
NWFMYJOAVIEQRP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid](/img/structure/B15095388.png)
![3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B15095393.png)
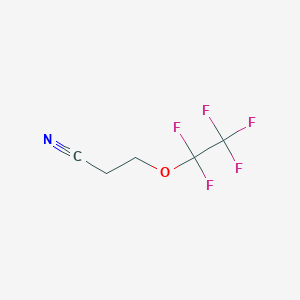
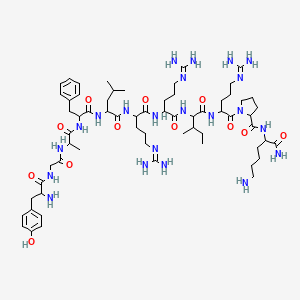
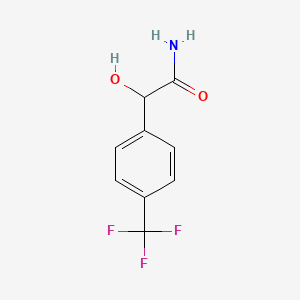
![6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]-](/img/structure/B15095423.png)

![1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B15095435.png)
![2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095440.png)

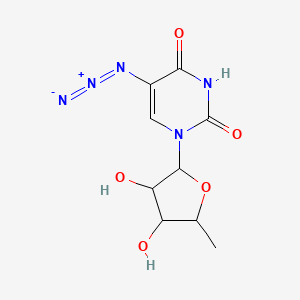
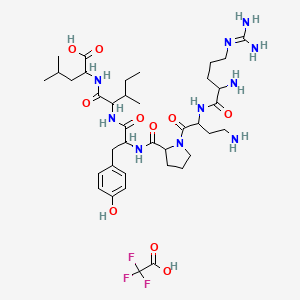
![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride](/img/structure/B15095460.png)
![N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B15095475.png)
